N-(5-chloro-2-methyl-3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methyl-3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-8(11-6(2)13)3-7(10)4-9(5)12(14)15/h3-4H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNXULRCOHMJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646192 | |
| Record name | N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-52-8 | |
| Record name | N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methyl-3-nitrophenyl)acetamide typically involves the reaction of 5-chloro-2-methyl-3-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-chloro-2-methyl-3-nitroaniline
Reagent: Acetic anhydride
Conditions: The reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride
Substitution: Amines, thiols, alkoxides
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: 5-chloro-2-methyl-3-aminophenylacetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 5-chloro-2-methyl-3-nitrobenzoic acid and acetamide
Scientific Research Applications
N-(5-chloro-2-methyl-3-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methyl-3-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the nitro group can facilitate interactions with electron-rich sites, while the chloro and methyl groups can influence the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(5-chloro-2-methyl-3-nitrophenyl)acetamide
- Molecular Formula : C₉H₈ClN₂O₃
- CAS Number : 885519-52-8
- Structure: Features a phenyl ring substituted with chloro (Cl) at position 5, methyl (CH₃) at position 2, and nitro (NO₂) at position 3, with an acetamide group (-NHCOCH₃) attached to the aromatic core.
Key Properties :
- Molecular Weight : 242.63 g/mol (calculated based on formula).
- Related compounds in were prepared via C-amidoalkylation of aromatics .
Structural Analogs
The following table compares substituents, molecular weights, and applications of this compound with its analogs:
Notes:
- Alachlor’s methoxymethyl group and diethylphenyl chain contribute to its herbicidal activity, unlike the simpler aromatic substitutions in the target compound .
Pharmacological and Functional Comparisons
Antimicrobial Activity
- N-(3,5-difluorophenyl)acetamide derivatives (e.g., compound 47 in ) exhibit potent activity against gram-positive bacteria (MIC < 1 µg/mL) due to benzo[d]thiazole sulfonyl groups .
- N-(thiazol-2-yl)acetamide (compound 49) shows antifungal activity, attributed to the thiazole moiety enhancing membrane disruption .
Photostability and Degradation
- N-(3-chloro-4-hydroxyphenyl)acetamide (compound 4 in ) is a photodegradation product of paracetamol, highlighting the instability of hydroxyl-substituted acetamides under UV light . The nitro group in the target compound may confer greater stability.
Biological Activity
N-(5-chloro-2-methyl-3-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article synthesizes available research findings, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies.
Synthesis
The synthesis of this compound typically involves the acylation of 5-chloro-2-methyl-3-nitroaniline with acetic anhydride or acetyl chloride. This step is crucial for introducing the acetamide functional group, which is essential for its biological activity. The reaction can be summarized as follows:
Antimicrobial Activity
Research indicates that compounds with nitro groups, such as this compound, often exhibit significant antimicrobial properties. A study on related compounds demonstrated that derivatives containing nitro groups showed broad-spectrum antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | M. tuberculosis H37Rv |
| Compound 3m | 4 | Rifampicin-resistant TB |
| Compound 3e | 64 | M. tuberculosis H37Rv |
Cytotoxicity Studies
Cytotoxicity assays are essential for determining the safety profile of this compound. A study evaluated the cytotoxic effects of various derivatives on six tumor cell lines using the MTT assay, which measures cell viability. The IC50 values were determined to assess the concentration required to inhibit cell growth by 50%.
Table 2: Cytotoxicity Results
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Compound 3a | TBD | Various Tumor Cell Lines |
| Compound 3m | TBD | Various Tumor Cell Lines |
Structure-Activity Relationship (SAR)
The presence of the nitro group in this compound is significant in enhancing its biological activity. Studies have shown that modifications to the aromatic ring can influence both antimicrobial and cytotoxic properties. For instance, substituents like halogens can either enhance or reduce activity depending on their position and electronic effects .
Case Studies
In a comparative study involving various acetamides, this compound was assessed alongside other derivatives for its antitumor and antimicrobial efficacy. Although specific data for this compound were not disclosed, similar compounds exhibited promising results against resistant strains of bacteria and various tumor cell lines .
Q & A
Q. How can researchers optimize the synthesis of N-(5-chloro-2-methyl-3-nitrophenyl)acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves sequential functionalization of the aromatic ring. For example, acetylation of 5-chloro-2-methylaniline with acetic anhydride in acetonitrile under nitrogen yields the acetamide intermediate. Subsequent nitration requires controlled conditions (e.g., using HNO₃/H₂SO₄ at 0°C to minimize over-nitration or side reactions). Purification via recrystallization (e.g., using ethanol or petroleum ether) enhances purity . Monitoring reaction progress with TLC ensures intermediate stability and reduces byproduct formation .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for nitro groups at δ 8.0–8.5 ppm and acetamide carbonyl at δ 168–170 ppm). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles, while ORTEP-3 visualizes molecular geometry and hydrogen-bonding networks. For example, intermolecular C–H⋯O interactions stabilize crystal packing .
Q. What computational chemistry approaches are suitable for analyzing the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution. Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic sites, aiding in understanding interactions with biological targets. Solvent effects (e.g., using PCM models) refine predictions of solubility and stability .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data regarding the molecular geometry of this compound?
- Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., nitro group orientation) arise from approximations in DFT methods. Validate computational models by comparing optimized geometries with SC-XRD data. Adjust basis sets (e.g., B3LYP/6-311++G(d,p)) or include dispersion corrections (e.g., Grimme’s D3) to better match experimental observations .
Q. What mechanistic insights explain the formation of byproducts during the nitration step in the synthesis of this compound?
- Methodological Answer : Competing nitration pathways (e.g., meta vs. para substitution) or over-oxidation can generate byproducts like dinitro derivatives. Kinetic control (low temperature, short reaction time) and steric hindrance from the methyl group favor 3-nitro substitution. HPLC-MS or GC-MS identifies byproducts, while adjusting acid concentration (H₂SO₄:HNO₃ ratio) minimizes side reactions .
Q. How does polymorphism in this compound affect its physicochemical properties?
- Methodological Answer : Polymorphs arise from variations in hydrogen-bonding motifs (e.g., head-to-tail vs. centrosymmetric packing). Use variable-temperature XRD and DSC to study phase transitions. Solvent-mediated crystallization (e.g., ethanol vs. DMF) can isolate specific polymorphs. Stability studies under humidity/temperature gradients correlate packing efficiency with dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
